molecular formula C7H14O2 B14575006 1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol CAS No. 61276-35-5

1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol

Cat. No.: B14575006
CAS No.: 61276-35-5
M. Wt: 130.18 g/mol
InChI Key: HTDRIGIQKGOIGB-NTSWFWBYSA-N
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Description

1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of two hydroxyl groups and the presence of a 1,4-anhydro bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol typically involves the selective removal of hydroxyl groups from a pentitol precursor, followed by the formation of the anhydro bridge. Common synthetic routes include:

    Dehydration Reactions: Using dehydrating agents such as sulfuric acid or phosphorus pentoxide to remove water molecules and form the anhydro bridge.

    Reduction Reactions: Employing reducing agents like lithium aluminum hydride to selectively reduce specific hydroxyl groups.

    Protective Group Strategies: Utilizing protective groups to shield certain hydroxyl groups during the reaction process, ensuring selective reactivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration and reduction processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
  • 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-L-threo-pentitol
  • 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-D-threo-pentitol

Uniqueness

1,4-Anhydro-2,5-dideoxy-2,2-dimethyl-L-threo-pentitol stands out due to its specific structural features, such as the 1,4-anhydro bridge and the presence of two methyl groups

Properties

CAS No.

61276-35-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2S,3S)-2,4,4-trimethyloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-5-6(8)7(2,3)4-9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

HTDRIGIQKGOIGB-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H](C(CO1)(C)C)O

Canonical SMILES

CC1C(C(CO1)(C)C)O

Origin of Product

United States

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